molecular formula C6H6Br2S B1590224 2,5-Dibromo-3,4-dimethylthiophene CAS No. 74707-05-4

2,5-Dibromo-3,4-dimethylthiophene

Cat. No. B1590224
CAS RN: 74707-05-4
M. Wt: 269.99 g/mol
InChI Key: NIDAFLYKBAFSNA-UHFFFAOYSA-N
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Description

2,5-Dibromo-3,4-dimethylthiophene is a halogenated thiophene compound . It has a molecular formula of C6H6Br2S and a molecular weight of 269.99 g/mol .


Synthesis Analysis

2,5-Dibromo-3,4-dimethylthiophene can be synthesized through various methods. For instance, it can be synthesized by debromination with magnesium catalyzed by nickel compounds . Another method involves the treatment of 3,4-dibromo-2,5-dimethylthiophene with nitric acid in dichloromethane in the presence of a catalytic amount of sulfuric acid .


Molecular Structure Analysis

The molecular structure of 2,5-Dibromo-3,4-dimethylthiophene consists of a thiophene ring with two bromine atoms and two methyl groups attached to it . The InChI code for this compound is 1S/C6H6Br2S/c1-3-4(2)6(8)9-5(3)7/h1-2H3 .


Chemical Reactions Analysis

2,5-Dibromo-3,4-dimethylthiophene can undergo various chemical reactions. For example, it can polymerize by debromination with magnesium catalyzed by nickel compounds to form poly (2,5- thienylene) . It can also undergo nitration to form 3,4-dibromo-5-methyl-2-(nitrooxymethyl)thiophene .

Scientific Research Applications

Chemical Synthesis and Reactions

2,5-Dibromo-3,4-dimethylthiophene has been extensively studied in the field of chemical synthesis and reactions. For instance, Suzuki et al. (1981) explored its reactions when treated with nitric acid in dichloromethane, leading to the formation of 3,4-dibromo-5-methyl-2-(nitrooxymethyl)thiophene (Suzuki, Hidaka, Iwasa, Mishina, & Osuka, 1981). Peeters et al. (1994) demonstrated the preparation of 3-Methoxy-2,5-dimethylthiophene and 3,4-dimethoxy-2,5-dimethylthiophene from 3,4-dibromo-2,5-dimethylthiophene using Cu(I)Br as a catalyst (Peeters, Jacobs, Eevers, & Geise, 1994).

Molecular Structure Analysis

The molecular structure of 2,5-dimethylthiophene, closely related to 2,5-Dibromo-3,4-dimethylthiophene, was studied by Tanabe et al. (1993) through gas electron diffraction. Their research provides insights into the structural aspects of such compounds (Tanabe, Takeuchi, & Konaka, 1993).

Synthesis of Derivatives

2,5-Dibromo-3,4-dimethylthiophene has been used in the synthesis of various derivatives. Feng Jun-xiang (2011) discussed synthesizing 2,5-Dibromo-3,4-bis((octyloxy)Methyl)ThienoThiophene using bis[Acetylacetonato]Copper in solvent-free conditions (Feng, 2011). This demonstrates the compound's versatility in producing more complex organic structures.

Photolysis and Photochemistry Studies

The compound's derivatives have been studied in the context of photolysis and photochemistry. Usieli et al. (1979) investigated the Fe(CO)5-mediated photolysis of 3-halo- and 3,4-dihalo-2,5-dimethylthiophene 1,1-dioxides, providing insights into the photolytic behavior of these compounds (Usieli, Gronowitz, & Andersson, 1979).

Catalytic Reactions and Complex Formation

Paneque et al. (2003) explored the unexpected reactivity of 2,5-Dimethylthiophene towards TpMe2Ir(C2H4)2, revealing complex formation and catalytic reactions (Paneque, Poveda, Salazar, Carmona, & Ruiz-Valero, 2003). This highlights the potential use of 2,5-Dibromo-3,4-dimethylthiophene in organometallic chemistry and catalysis.

Safety And Hazards

While specific safety and hazard information for 2,5-Dibromo-3,4-dimethylthiophene is not available in the search results, general safety measures for handling similar chemical compounds include ensuring adequate ventilation, avoiding ingestion and inhalation, and wearing personal protective equipment .

Relevant Papers There are several relevant papers on 2,5-Dibromo-3,4-dimethylthiophene. For instance, a paper published in the Bulletin of the Chemical Society of Japan discusses the products from the nitration of 2,5-Dimethylthiophene and its 3,4-Dibromo Derivative . Another paper discusses the synthesis of regioregular thiophene-based conjugated polymers for electronic and optoelectronic applications using nickel and palladium-based catalytic systems .

properties

IUPAC Name

2,5-dibromo-3,4-dimethylthiophene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6Br2S/c1-3-4(2)6(8)9-5(3)7/h1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NIDAFLYKBAFSNA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=C1C)Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6Br2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70503270
Record name 2,5-Dibromo-3,4-dimethylthiophene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70503270
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

269.99 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,5-Dibromo-3,4-dimethylthiophene

CAS RN

74707-05-4
Record name 2,5-Dibromo-3,4-dimethylthiophene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70503270
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
29
Citations
DJ Zwanenburg, H Wynberg - Recueil des Travaux Chimiques …, 1969 - Wiley Online Library
Bromodecarboxylation of the disodium salt of 3,4‐dimethylthiophene‐2,5‐dicarboxylate with bromine in water gave 2,5‐dibromo‐3,4‐dimethylthiophene. This bromodecarboxylation …
Number of citations: 20 onlinelibrary.wiley.com
P Blondin, J Bouchard, S Beaupré, M Belletête… - …, 2000 - ACS Publications
The thermochromic and solvatochromic properties of a series of fluorene-based conjugated polymers have been investigated. Both poly(2,7-(9,9-dioctylfluorene)) and poly(2,5-(…
Number of citations: 143 pubs.acs.org
X Ma, X Jiang, S Zhang, X Huang, Y Cheng… - Polymer Chemistry, 2013 - pubs.rsc.org
Three novel polymers with a bent-core V-shaped chain backbone, P1, P2, and P3, were synthesized by Pd-catalyzed Sonogashira coupling reaction of dibromo substituted B,O-…
Number of citations: 29 pubs.rsc.org
K Nakabayashi, M Yamada… - Journal of Polymer Science …, 2016 - Wiley Online Library
Perylene bisimide (PBI)‐based acceptor polymers have been synthesized by the facile and environmental‐friendly palladium‐catalyzed direct arylation. The direct arylation using a …
Number of citations: 12 onlinelibrary.wiley.com
Y Kiya, JC Henderson, GR Hutchison, HD Abruñaa - pdfs.semanticscholar.org
Supporting Information Synthesis, Computational and Electrochemical Characterization of a Family of Functionalized Dimercaptothi Page 1 S1 Supporting Information Synthesis, …
Number of citations: 2 pdfs.semanticscholar.org
A Donat-Bouillud, I Levesque, Y Tao… - Chemistry of …, 2000 - ACS Publications
We report the synthesis of novel fluorene-based π-conjugated polymers and the investigation of their electroluminescent properties in organic light-emitting devices. We also report on …
Number of citations: 306 pubs.acs.org
KJ Stone, MM Greenberg, SC Blackstock… - Journal of the …, 1989 - ACS Publications
The title biradicals 1 and 2 are generated in solution by thermal or photochemical decomposition of the corresponding diazenes, 1, 4-dihydrofurano [3, 4-tf] pyridazine (15) and 1, 4-…
Number of citations: 61 pubs.acs.org
M Hasegawa, R Inoue, Y Mazaki - Synlett, 2016 - thieme-connect.com
Recently, we reported a new synthetic approach toward a series of thiacalix[n]thiophene and thiacalix[n]dithienothiophene derivatives, cyclic homologues of sulfur-bridged cyclic …
Number of citations: 9 www.thieme-connect.com
PJ Garratt, DN Nicolaides - The Journal of Organic Chemistry, 1974 - ACS Publications
3-Thiabicyclo [3.2. 0] hepta-l, 4-diene (10) has been synthesized by a Wittig reaction between cyclobuta-1, 2-dione (8) and thebisylide 9, derived from dimethyl thioether a, a'-bis (…
Number of citations: 29 pubs.acs.org
H Ziehlke, R Fitzner, C Koerner, R Gresser… - The Journal of …, 2011 - ACS Publications
We characterize a series of dicyanovinyl-terthiophenes with different alkyl side chains. Variations of side chain substitution patterns and length mainly affect the morphology of the …
Number of citations: 31 pubs.acs.org

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